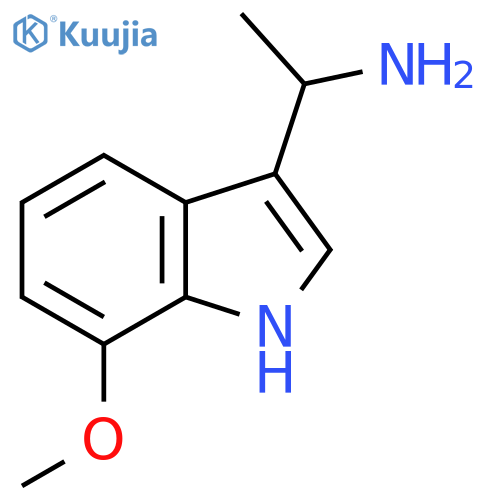Cas no 1368690-24-7 (1-(7-methoxy-1H-indol-3-yl)ethan-1-amine)

1368690-24-7 structure
商品名:1-(7-methoxy-1H-indol-3-yl)ethan-1-amine
1-(7-methoxy-1H-indol-3-yl)ethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-(7-methoxy-1H-indol-3-yl)ethan-1-amine
- 1368690-24-7
- EN300-1645230
-
- インチ: 1S/C11H14N2O/c1-7(12)9-6-13-11-8(9)4-3-5-10(11)14-2/h3-7,13H,12H2,1-2H3
- InChIKey: YSTAJDQLLRLLFR-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=CC=CC2=C1NC=C2C(C)N
計算された属性
- せいみつぶんしりょう: 190.110613074g/mol
- どういたいしつりょう: 190.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 51Ų
1-(7-methoxy-1H-indol-3-yl)ethan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1645230-10000mg |
1-(7-methoxy-1H-indol-3-yl)ethan-1-amine |
1368690-24-7 | 10000mg |
$3746.0 | 2023-09-22 | ||
| Enamine | EN300-1645230-100mg |
1-(7-methoxy-1H-indol-3-yl)ethan-1-amine |
1368690-24-7 | 100mg |
$767.0 | 2023-09-22 | ||
| Enamine | EN300-1645230-50mg |
1-(7-methoxy-1H-indol-3-yl)ethan-1-amine |
1368690-24-7 | 50mg |
$732.0 | 2023-09-22 | ||
| Enamine | EN300-1645230-1000mg |
1-(7-methoxy-1H-indol-3-yl)ethan-1-amine |
1368690-24-7 | 1000mg |
$871.0 | 2023-09-22 | ||
| Enamine | EN300-1645230-2500mg |
1-(7-methoxy-1H-indol-3-yl)ethan-1-amine |
1368690-24-7 | 2500mg |
$1707.0 | 2023-09-22 | ||
| Enamine | EN300-1645230-5000mg |
1-(7-methoxy-1H-indol-3-yl)ethan-1-amine |
1368690-24-7 | 5000mg |
$2525.0 | 2023-09-22 | ||
| Enamine | EN300-1645230-250mg |
1-(7-methoxy-1H-indol-3-yl)ethan-1-amine |
1368690-24-7 | 250mg |
$801.0 | 2023-09-22 | ||
| Enamine | EN300-1645230-1.0g |
1-(7-methoxy-1H-indol-3-yl)ethan-1-amine |
1368690-24-7 | 1g |
$0.0 | 2023-05-27 | ||
| Enamine | EN300-1645230-500mg |
1-(7-methoxy-1H-indol-3-yl)ethan-1-amine |
1368690-24-7 | 500mg |
$836.0 | 2023-09-22 |
1-(7-methoxy-1H-indol-3-yl)ethan-1-amine 関連文献
-
Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
-
4. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
1368690-24-7 (1-(7-methoxy-1H-indol-3-yl)ethan-1-amine) 関連製品
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬